Acetylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuromuscular Junction

ACh is the primary neurotransmitter at the neuromuscular junction, where it facilitates the transmission of nerve impulses from motor neurons to muscles, enabling voluntary movement Source: [National Institutes of Health: ].

Learning and Memory

Research suggests that ACh plays a significant role in learning and memory processes. Studies have shown that increased ACh activity enhances memory consolidation and retrieval, while decreased ACh levels are linked to memory impairments Source: [National Center for Biotechnology Information: ].

Attention and Cognitive Function

ACh is implicated in regulating cortical activity, influencing attention, cue detection, and memory Source: [National Center for Biotechnology Information: ].

Research Applications of Acetylcholine:

Understanding the multifaceted functions of ACh has led to its exploration in various scientific research areas:

Neurodegenerative Diseases

ACh dysfunction is a hallmark feature of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Research investigates the potential of enhancing ACh signaling or protecting cholinergic neurons for therapeutic purposes Source: [National Center for Biotechnology Information: ].

Mental Health

ACh is also being explored in the context of mental health disorders like schizophrenia and depression. Studies examine the possibility of using medications that modulate ACh signaling to treat these conditions Source: [National Center for Biotechnology Information: ].

Pain Management

Research investigates the role of ACh in pain perception and modulation. Understanding how ACh interacts with pain pathways could lead to novel therapeutic strategies for chronic pain management Source: [National Institutes of Health: ].

Acetylcholine is an organic compound that serves as a crucial neurotransmitter in both the central and peripheral nervous systems of many animals, including humans. It is synthesized from two primary components: choline and an acetyl group, which is derived from the coenzyme acetyl-CoA. This neurotransmitter plays a vital role in various physiological functions, including muscle contraction, memory, and attention. Acetylcholine acts on two main types of receptors: nicotinic and muscarinic, which mediate different physiological responses across various tissues .

Acetylcholine acts as a neurotransmitter by:

- Synthesis: Produced in presynaptic neurons [].

- Storage: Stored in vesicles within the presynaptic terminal [].

- Release: Released upon nerve impulse arrival at the synapse [].

- Binding: Binds to specific receptors on the postsynaptic membrane [].

- Signal Transduction: Triggers a response in the target cell, depending on the receptor type (excitatory or inhibitory) [].

- Termination: Degraded by AChE in the synaptic cleft, allowing for the return of the postsynaptic membrane to its resting state [].

This cycle ensures the efficient transmission of nerve signals throughout the nervous system []. ACh is crucial for muscle movement, memory, learning, and other cognitive functions [, ].

The primary chemical reaction involving acetylcholine is its hydrolysis, catalyzed by the enzyme acetylcholinesterase. This reaction occurs in the synaptic cleft after acetylcholine has transmitted its signal. During hydrolysis, acetylcholine is split into choline and acetic acid:

This reaction is essential for terminating the action of acetylcholine, preventing continuous stimulation of the postsynaptic neuron or muscle fiber .

Acetylcholine is involved in several critical biological activities:

- Muscle Contraction: It initiates muscle contraction by binding to nicotinic receptors at neuromuscular junctions, leading to depolarization of muscle fibers.

- Cognitive Functions: In the brain, acetylcholine influences memory formation, attention, and learning processes through its action on muscarinic receptors.

- Autonomic Functions: It regulates various autonomic functions such as heart rate and glandular secretions by acting on both sympathetic and parasympathetic systems .

The synthesis of acetylcholine occurs primarily in cholinergic neurons through a single-step reaction catalyzed by choline acetyltransferase. The process involves:

- Choline Uptake: Choline is absorbed from the bloodstream or recycled from degraded acetylcholine.

- Acetylation: Choline reacts with acetyl-CoA to form acetylcholine.

- Storage: Newly synthesized acetylcholine is packaged into vesicles for release upon neuronal stimulation .

Acetylcholine has several applications in both clinical and research settings:

- Pharmacology: Drugs that mimic or inhibit acetylcholine's action are used to treat conditions like myasthenia gravis (via cholinesterase inhibitors) and Alzheimer’s disease (to enhance cholinergic transmission).

- Toxicology: Understanding its mechanisms is crucial for developing antidotes against nerve agents that inhibit acetylcholinesterase.

- Neuroscience Research: Acetylcholine's role in learning and memory makes it a focus of research in cognitive neuroscience .

Research has shown that various factors can influence the interaction of acetylcholine with its receptors:

- Inhibitors: Substances like botulinum toxin inhibit the release of acetylcholine, leading to paralysis.

- Enhancers: Certain venoms, such as that from black widow spiders, increase the release of acetylcholine, causing excessive stimulation of muscles.

- Cholinesterase Inhibitors: These compounds prevent the breakdown of acetylcholine, resulting in prolonged receptor activation and are used therapeutically for certain neurological conditions .

Several compounds share structural or functional similarities with acetylcholine. Here are some notable examples:

| Compound | Type | Key Features |

|---|---|---|

| Choline | Precursor | A component of phospholipids; essential for synthesizing acetylcholine. |

| Norepinephrine | Neurotransmitter | Involved in arousal and alertness; operates through adrenergic receptors. |

| Dopamine | Neurotransmitter | Plays roles in reward and motor control; acts on dopaminergic receptors. |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep; interacts with serotonin receptors. |

| Histamine | Neurotransmitter | Involved in immune responses; acts on histamine receptors. |

Acetylcholine's uniqueness lies in its dual role as a neurotransmitter that affects both voluntary muscle movement and cognitive functions through distinct receptor types . Its rapid synthesis and degradation cycle also distinguish it from other neurotransmitters that may have longer-lasting effects.

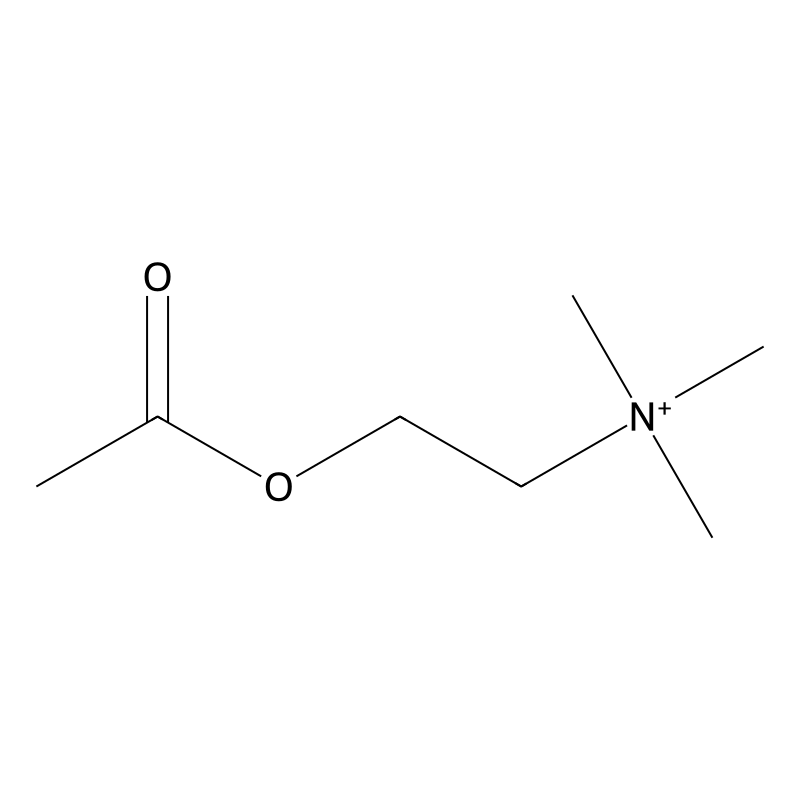

Acetylcholine (ACh) is a quaternary ammonium compound with the molecular formula C₇H₁₆NO₂⁺ and a molecular weight of 146.21 g/mol. Its structure consists of three key components:

- A choline moiety (N,N,N-trimethylethanolammonium) with a positively charged quaternary nitrogen atom.

- An acetyl group (CH₃CO−) linked via an ester bond to the oxygen atom of the choline’s ethanol residue.

- A flexible ethylene bridge (−CH₂−CH₂−) connecting the ammonium and ester groups.

The IUPAC name is 2-(acetyloxy)-N,N,N-trimethylethanaminium, reflecting its esterified acetic acid and choline components. X-ray crystallography studies of acetylcholine-binding proteins (e.g., molluscan AChBP) reveal that the molecule adopts a gauche conformation in its bioactive state, optimizing interactions with nicotinic receptors. The quaternary nitrogen’s positive charge facilitates ionic bonding with complementary anionic residues in receptor binding sites.

Table 1: Key Structural Features

Synthesis Pathways and Precursors

Acetylcholine is synthesized enzymatically via choline acetyltransferase (ChAT), which catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline:

$$

\text{Choline + Acetyl-CoA} \xrightarrow{\text{ChAT}} \text{Acetylcholine + CoA}

$$

Key precursors:

- Choline: Derived from dietary sources (e.g., eggs, liver) or phosphatidylcholine hydrolysis.

- Acetyl-CoA: Generated in mitochondria via pyruvate dehydrogenase or fatty acid β-oxidation.

Synthesis occurs primarily in cholinergic nerve terminals, where ChAT is localized in the cytoplasm. The reaction is regulated by:

- Substrate availability: Choline uptake via high-affinity choline transporters (CHT1).

- Product inhibition: Acetylcholine allosterically inhibits ChAT.

- Neuronal activity: Increased depolarization enhances choline uptake and ACh production.

Vesicular acetylcholine transporter (VAChT) packages synthesized ACh into synaptic vesicles, ensuring quantal release during neurotransmission.

Physicochemical Characteristics

Solubility

- Water: Highly soluble (>100 mM at 25°C) due to ionic interactions between the quaternary ammonium group and water molecules.

- Organic solvents: Moderately soluble in ethanol (75 mM) and dimethyl sulfoxide (DMSO; 100 mM).

Stability

- Thermal degradation: Decomposes at elevated temperatures. Solutions stored at 25°C retain >90% stability for 28 days but degrade rapidly at 50°C.

- Hydrolysis: The ester bond is susceptible to hydrolysis by esterases (e.g., acetylcholinesterase), yielding choline and acetate.

- pH sensitivity: Stable in acidic conditions (pH 4–6) but hydrolyzes rapidly in alkaline environments (pH >8).

Ionization

- The quaternary ammonium group remains positively charged across physiological pH ranges (pKa ≈ 12).

- No pH-dependent ionization occurs under biological conditions, ensuring consistent receptor binding.

Comparative Analysis with Choline and Other Cholinergic Esters

Choline vs. Acetylcholine

Other Cholinergic Esters

Butyrylcholine:

Benzoylcholine:

Table 2: Structural Impact on Function

Acetylcholine synthesis in the nervous system occurs primarily through the enzymatic action of choline acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl coenzyme A to choline [1]. This reaction represents a critical step in cholinergic neurotransmission, as it produces the neurotransmitter essential for signaling at cholinergic synapses throughout the central and peripheral nervous systems [8]. The presence of choline acetyltransferase in a neuron serves as a definitive biochemical marker for neurons that produce acetylcholine, allowing researchers to identify cholinergic neurons within neural tissues [8].

The enzymatic mechanism of choline acetyltransferase follows ordered sequential kinetics, with acetyl coenzyme A serving as the leading substrate in the reaction [2] [6]. A key feature of this mechanism involves an active site histidine that functions as a general base, enhancing the nucleophilicity of the choline hydroxyl group for attack on the thioester bond of acetyl coenzyme A [6]. This facilitates the forward reaction, resulting in the formation of acetylcholine and the release of coenzyme A [2].

Research has identified that the release of coenzyme A represents the rate-limiting kinetic step in the enzymatic reaction [6]. Conditions that increase the ratio of acetyl coenzyme A to coenzyme A can enhance enzymatic activity in laboratory settings, though substrate concentrations in axon terminals where acetylcholine synthesis occurs are typically limiting factors [6]. Consequently, reductions in substrate affinity may decrease the rate of acetylcholine synthesis in living systems [6].

| Parameter | Details |

|---|---|

| Enzyme | Choline acetyltransferase |

| Reaction catalyzed | Transfer of acetyl group from acetyl coenzyme A to choline |

| Substrates | Acetyl coenzyme A, Choline |

| Products | Acetylcholine, Coenzyme A |

| Kinetic mechanism | Ordered sequential kinetics with acetyl coenzyme A as leading substrate |

| Rate-limiting step | Release of coenzyme A |

| Active site residues | Histidine functions as general base enhancing nucleophilicity of choline hydroxyl |

| Molecular mass | ~68 kDa (in most species); 82 kDa form in primates (with N-terminal extension) |

| Gene | CHAT gene (in humans) |

| Regulation | Phosphorylation, product inhibition (acetylcholine inhibits activity by binding to allosteric site) |

The human choline acetyltransferase structure, determined to a resolution of 2.2 Å, reveals important insights into its substrate binding and catalytic mechanism [18]. Studies have shown that the enzyme is divided into two domains with the active site located in a solvent-accessible tunnel at the domain interface [6]. This structural arrangement facilitates the binding of both choline and acetyl coenzyme A, allowing for efficient catalysis [18].

Genetic studies have revealed that a single choline acetyltransferase gene produces multiple transcripts that primarily encode one form of the enzyme with an apparent molecular mass of approximately 68 kDa [2] [6]. In primates, an alternative splice variant may also be translated to produce an 82 kDa form with an 118-amino-acid N-terminal extension [6]. This diversity in enzyme forms may contribute to the regulation of acetylcholine synthesis in different cellular contexts [2].

Role of Acetyl-CoA and Mitochondrial Interactions

Acetyl coenzyme A serves as a critical metabolic intermediate in the biosynthesis of acetylcholine, with its availability significantly influencing the rate of neurotransmitter production [7]. In the brain, acetyl coenzyme A is almost exclusively synthesized in the mitochondria through the pyruvate dehydrogenase complex reaction, which provides approximately 97% of the energy required for neural function [7] [3]. Unlike other tissues, the brain does not efficiently utilize fatty acids as a source of acetyl coenzyme A, making glucose metabolism the primary pathway for its generation in neural tissues [7].

The pyruvate dehydrogenase complex plays a principal role in the adequate provision and maintenance of proper acetyl coenzyme A levels in the mitochondrial compartment of neurons [3]. This enzyme complex is sensitive to various neurotoxic signals under both experimental models of neurodegeneration and pathological conditions [3]. Research has demonstrated that inhibitors and activators of the pyruvate dehydrogenase complex cause decreases and increases of acetyl coenzyme A in the mitochondrial compartment of brain nerve terminals and cultured cholinergic neuroblastoma cells, respectively [3].

| Parameter | Details |

|---|---|

| Primary source in neurons | Glucose metabolism via pyruvate dehydrogenase complex |

| Enzyme responsible | Pyruvate dehydrogenase complex |

| Mitochondrial production | Generated in mitochondrial matrix from pyruvate oxidation |

| Transport mechanisms | Direct efflux through calcium-dependent reversible permeability transition pore; Transport as citrate via tricarboxylate carrier |

| Cytosolic availability | ATP-citrate lyase pathway provides 20-50% of acetyl units for acetylcholine synthesis |

| Alternative pathways | During ketosis: β-hydroxybutyrate-derived acetoacetate through multiple enzyme reactions |

| Regulation factors | Pyruvate dehydrogenase complex activity, mitochondrial integrity, calcium levels, energy status of the cell |

| Importance for acetylcholine synthesis | Rate-limiting factor for acetylcholine synthesis in cholinergic neurons |

| Pathological implications | Decreased pyruvate dehydrogenase complex activity correlates with reduced acetyl coenzyme A levels in neurodegenerative conditions |

| Relationship with energy metabolism | Acetyl coenzyme A serves dual role: energy production (97% via tricarboxylic acid cycle) and neurotransmitter synthesis |

The transport of acetyl coenzyme A from mitochondria to the cytosol, where acetylcholine synthesis occurs, involves several pathways [7] [11]. Acetyl coenzyme A cannot directly cross the mitochondrial membrane; instead, it is transported out of the mitochondria as citrate, which is generated by the condensation of acetyl coenzyme A with oxaloacetate by the enzyme citrate synthase [11]. The newly formed citrate is transported to the cytosol via the tricarboxylate anion carrier system, where it is converted back to oxaloacetate and acetyl coenzyme A is released [11].

Research has identified two significant sources of acetyl coenzyme A for acetylcholine synthesis in cholinergic neurons [7]. The ATP-citrate lyase pathway provides 20-50% of acetyl units, while direct efflux of acetyl coenzyme A through calcium-dependent reversible permeability transition pore represents another major pathway [7]. These mechanisms ensure adequate supply of acetyl coenzyme A for neurotransmitter synthesis despite the compartmentalization of cellular metabolism [3] [7].

During postnatal development of the cerebrum, the activity of choline acetyltransferase increases several-fold, while ATP-citrate lyase activity remains at a stably high level [7]. In contrast, in the cerebellum, which contains no cholinergic elements, the activity of ATP-citrate lyase decreases by approximately 70% [7]. Significant correlations have been found between choline acetyltransferase and ATP-citrate lyase activities in different regions of the brain and in lesioned hippocampus, highlighting the coordinated regulation of these enzymes in cholinergic neurons [7].

Degradation by Acetylcholinesterase (AChE) and Butyrylcholinesterase

The termination of acetylcholine signaling at synapses is primarily accomplished through its enzymatic degradation by acetylcholinesterase, a highly efficient serine hydrolase [20]. This enzyme catalyzes the hydrolysis of acetylcholine with a reaction rate approaching the diffusion-controlled limit, making it one of the most efficient enzymes in nature [20]. Acetylcholinesterase can degrade approximately 5,000 molecules of acetylcholine per second, ensuring rapid termination of cholinergic signaling [23].

The structure of acetylcholinesterase, first determined by X-ray analysis in 1991, reveals a 537 amino acid-long peptide monomer with a tertiary structure similar to many hydrolases [10]. The enzyme is composed of a 12-stranded mixed beta sheet surrounded by 14 alpha helices [10]. A distinctive feature of acetylcholinesterase is its deep active site gorge that stretches halfway into the protein, lined with 14 aromatic residues that help stabilize the quaternary ammonium ion of acetylcholine [10] [23].

The hydrolysis of acetylcholine by acetylcholinesterase follows a two-step mechanism [23]. In the first step, the serine residue at the active site attacks the carbonyl carbon of acetylcholine, forming an acyl-enzyme intermediate and releasing choline [23]. In the second step, a water molecule attacks the acyl-enzyme complex, regenerating the free enzyme and releasing acetic acid [23]. This mechanism involves a catalytic triad consisting of serine 203, histidine 447, and glutamate 334, which is similar to the triad found in other serine proteases but with glutamate instead of aspartate [23] [10].

| Step | Process | Key Residues Involved |

|---|---|---|

| 1. Substrate binding | Acetylcholine binds to the active site gorge; quaternary ammonium binds to anionic site, acetyl group positions near catalytic triad | 14 aromatic residues in gorge (especially tryptophan 84); Peripheral anionic site (tryptophan 279) |

| 2. Formation of tetrahedral intermediate | Serine hydroxyl attacks carbonyl carbon of acetylcholine, assisted by histidine acting as base | Catalytic triad: Serine 203, Histidine 447, Glutamate 334; Oxyanion hole stabilizes intermediate |

| 3. Formation of acyl-enzyme | Choline is released, leaving acetyl group covalently bound to serine residue | Serine 203 |

| 4. Deacylation | Water molecule attacks acyl-enzyme complex, assisted by histidine, forming tetrahedral intermediate | Catalytic triad: Serine 203, Histidine 447, Glutamate 334 |

| 5. Product release | Acetic acid is released, regenerating the free enzyme | Not applicable |

In addition to acetylcholinesterase, another enzyme called butyrylcholinesterase (also known as pseudocholinesterase) can hydrolyze acetylcholine [14] [15]. While acetylcholinesterase is the main cholinesterase prominently found in cholinergic synapses and red blood cell membranes, butyrylcholinesterase is a non-specific cholinesterase mainly found in the blood plasma and produced by the liver [15] [24]. Despite their functional similarities, these two enzymes differ significantly in their substrate specificity and tissue distribution [14].

Butyrylcholinesterase serves primarily as a scavenger of toxins to protect acetylcholine binding proteins [5]. It is involved in the breakdown of certain drugs, including muscle relaxant drugs called choline esters that are used during general anesthesia [22]. Additionally, butyrylcholinesterase helps protect the body by breaking down certain toxic substances before they reach the nerves, including specific pesticides, nerve poisons, and natural toxins such as solanine found in green potato skin [22].

| Parameter | Acetylcholinesterase | Butyrylcholinesterase |

|---|---|---|

| Enzyme | Acetylcholinesterase | Butyrylcholinesterase (Pseudocholinesterase) |

| EC Number | EC 3.1.1.7 | EC 3.1.1.8 |

| Primary location | Cholinergic synapses, red blood cell membranes | Blood plasma, liver |

| Primary function | Termination of acetylcholine signaling at synapses | Detoxification, drug metabolism |

| Substrate specificity | Highly specific for acetylcholine | Less specific, hydrolyzes many choline esters |

| Active site structure | Deep active site gorge with 14 aromatic residues, catalytic triad (Serine 203, Histidine 447, Glutamate 334) | Similar to acetylcholinesterase but lacks 6 aromatic residues in active site gorge |

| Catalytic mechanism | Two-step: 1) Formation of acyl-enzyme intermediate, 2) Hydrolysis of intermediate | Similar to acetylcholinesterase but accommodates larger substrates |

| Hydrolysis rate | Very high (up to 5,000 molecules/second) | Lower than acetylcholinesterase for acetylcholine |

| Inhibitor sensitivity | Sensitive to organophosphates, carbamates | Sensitive to tetraisopropylpyrophosphoramide |

| Gene | ACHE | BCHE |

Structural studies have revealed that while acetylcholinesterase and butyrylcholinesterase share approximately 53% sequence homology, they differ in their active site architecture [16]. Six conserved aromatic residues that line the active site gorge in acetylcholinesterase are absent in butyrylcholinesterase [16]. Two such residues, phenylalanine 288 and phenylalanine 290, which are replaced by leucine and valine in butyrylcholinesterase, may prevent the entrance of butyrylcholine into the acyl-binding pocket of acetylcholinesterase [16]. Mutation of these residues in acetylcholinesterase to leucine and valine produces a double mutant that hydrolyzes butyrylthiocholine almost as well as acetylthiocholine, demonstrating the importance of these residues in determining substrate specificity [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

60-31-1 (chloride)

66-23-9 (bromide)

927-86-6 (perchlorate)

Drug Indication

Other CAS

51-84-3

Wikipedia

Dates

Lipid-Coated MCM-41 Mesoporous Silica Nanoparticles Loaded with Berberine Improved Inhibition of Acetylcholine Esterase and Amyloid Formation

Anurag Kumar Singh, Saumitra Sen Singh, Aaina Singh Rathore, Surya Pratap Singh, Gaurav Mishra, Rajendra Awasthi, Sunil Kumar Mishra, Vibhav Gautam, Santosh Kumar SinghPMID: 34297529 DOI: 10.1021/acsbiomaterials.1c00514

Abstract

Selective permeability of the blood-brain barrier limits effective treatment of neurodegenerative disorders. In the present study, brain-targeted lipid-coated mesoporous silica nanoparticles (MSNs) containing berberine (BBR) were synthesized for the effective treatment of Alzheimer's disease (AD). The study involved synthesis of Mobil Composition of Matter-41 (MCM-41) mesoporous silica nanoparticles (MSNs), BBR loading, and lipid coating of MSNs (MSNs-BBR-L) andand

characterization of MSNs-BBR-L. The liposomes (for lipid coating) were prepared by the thin-film hydration method. Transmission electron microscopy (TEM) images indicated 5 nm thickness of the lipid coating. Dynamic light scattering (DLS) and TEM results confirmed that the size of synthesized MSNs-BBR-L was in the range of 80-100 nm. The X-ray diffraction (XRD) pattern demonstrated retention of the ordered structure of BBR after encapsulation and lipid coating. Fourier transform infrared (FTIR) spectrum confirmed the formation of a lipid coat over the MSN particles. MSNs-BBR-L displayed significantly (

< 0.05) higher acetylcholine esterase (AChE) inhibitory activity. The study confirmed significant (

< 0.05) amyloid fibrillation inhibition and decreased the malondialdehyde (MDA) level by MSNs-BBR-L. Pure BBR- and MSNs-BBR-L-treated AD animals showed a significant decrease in the BACE-1 level compared to scopolamine-intoxicated mice. Eight times higher area under the curve for MSNs-BBR-L (2400 ± 27.44 ng h/mL) was recorded compared to the pure BBR (295.5 ± 0.755 ng h/mL). Overall, these results highlight the utility of MSNs-BBR-L as promising drug delivery vehicles for brain delivery of drugs.

Acetylcholine and Royal Jelly Fatty Acid Combinations as Potential Dry Eye Treatment Components in Mice

Masayuki Yamaga, Toshihiro Imada, Hiroko Tani, Shigeru Nakamura, Ayanori Yamaki, Kazuo TsubotaPMID: 34444696 DOI: 10.3390/nu13082536

Abstract

Dry eye is a multifactorial disease characterized by ocular discomfort and visual impairment. Our previous studies have shown that royal jelly (RJ) has restored the capacity for tear secretion by modulating muscarinic calcium signaling. RJ contains acetylcholine, which is a major cholinergic neurotransmitter, and a unique set of fatty acids with C 8 to 12 chains, which are expected to be associated with health benefits. The purpose of the present study was to investigate the active components involved in tear secretion capacity, focusing on acetylcholine and fatty acids in RJ. Using the stress-induced dry-eye model mice, it was confirmed that acetylcholine with three fatty acids (10-hydroxydecanoic acid, 8-hydroxyoctanoic acid, and ()-3,10-dihydroxydecanoic acid) was essential for tear secretion. In ex vivo Ca

imaging, these three fatty acids suppressed the decrease in intracellular modulation of Ca

in the lacrimal gland by acetylcholine when treated with acetylcholinesterase, indicating that the specific type of RJ fatty acids contributed to the stability of acetylcholine. To our knowledge, this study is the first to confirm that a specific compound combination is important for the pharmacological activities of RJ. Our results elucidate the active molecules and efficacy mechanisms of RJ.

Protective effects of m-(tert-butyl) trifluoroacetophenone, a transition state analogue of acetylcholine, against paraoxon toxicity and memory impairments

Irina Zueva, Oksana Lenina, Ramilya Kayumova, Konstantin Petrov, Patrick MassonPMID: 34147486 DOI: 10.1016/j.cbi.2021.109558

Abstract

m-(Tert-butyl) trifluoroacetophenone (TFK), a slow-binding inhibitor of acetylcholinesterase (AChE), a transition state analog of acetylcholine, was investigated as a potential neuroprotectant of central and peripheral AChE against organophosphate paraoxon (POX) toxicity. Acute toxicity and pharmacological effects of TFK were investigated on mice and rats. Intraperitoneal administered TFK has low acute toxicity in mice (LD≈ 19 mg/kg). Effects on motor function as investigated by rotarod and open field tests showed that TFK up to 5 mg/kg did not alter motor coordination and stereotypical exploration behavior of mice. Passive avoidance test showed that 1 or 5 mg/kg TFK restored memory impairment in scopolamine-induced Alzheimer's disease-like dementia in rats. Pretreatment of mice with 5 mg/kg TFK, 2-3 h before challenge by 2xLD

POX provided a modest and short protection against POX toxicity. Futhermore, analysis of POX-induced neuronal degeneration by using fluoro-jade B staining showed that TFK pretreatment, at the dose 5 mg/kg before POX challenge, significantly reduced the density of apoptotic cells in hippocampus and entorhinal cortex of mice. Thus, TFK is capable of reducing POX-induced neurotoxicity.

M

V Cilleros-Mañé, L Just-Borràs, A Polishchuk, M Durán, M Tomàs, N Garcia, J M Tomàs, M A LanuzaPMID: 34133802 DOI: 10.1096/fj.202002213R

Abstract

Neuromuscular junctions (NMJ) regulate cholinergic exocytosis through the Mand M

muscarinic acetylcholine autoreceptors (mAChR), involving the crosstalk between receptors and downstream pathways. Protein kinase C (PKC) regulates neurotransmission but how it associates with the mAChRs remains unknown. Here, we investigate whether mAChRs recruit the classical PKCβI and the novel PKCε isoforms and modulate their priming by PDK1, translocation and activity on neurosecretion targets. We show that each M

and M

mAChR activates the master kinase PDK1 and promotes a particular priming of the presynaptic PKCβI and ε isoforms. M

recruits both primed-PKCs to the membrane and promotes Munc18-1, SNAP-25, and MARCKS phosphorylation. In contrast, M

downregulates PKCε through a PKA-dependent pathway, which inhibits Munc18-1 synthesis and PKC phosphorylation. In summary, our results discover a co-dependent balance between muscarinic autoreceptors which orchestrates the presynaptic PKC and their action on ACh release SNARE-SM mechanism. Altogether, this molecular signaling explains previous functional studies at the NMJ and guide toward potential therapeutic targets.

ATP and acetylcholine interact to modulate vascular tone and α

Janée D Terwoord, Matthew L Racine, Christopher M Hearon Jr, Gary J Luckasen, Frank A DinennoPMID: 34166116 DOI: 10.1152/japplphysiol.00205.2021

Abstract

The vascular endothelium senses and integrates numerous inputs to regulate vascular tone. Recent evidence reveals complex signal processing within the endothelium, yet little is known about how endothelium-dependent stimuli interact to regulate blood flow. We tested the hypothesis that combined stimulation of the endothelium with adenosine triphosphate (ATP) and acetylcholine (ACh) elicits greater vasodilation and attenuates α-adrenergic vasoconstriction compared with combination of ATP or ACh with the endothelium-independent dilator sodium nitroprusside (SNP). We assessed forearm vascular conductance (FVC) in young adults (6 women, 7 men) during local intra-arterial infusion of ATP, ACh, or SNP alone and in the following combinations: ATP + ACh, SNP + ACh, and ATP + SNP, wherein the second dilator was coinfused after attaining steady state with the first dilator. By design, each dilator evoked a similar response when infused separately (ΔFVC, ATP: 48 ± 4; ACh: 57 ± 6; SNP: 53 ± 6 mL·min

·100 mmHg

;

≥ 0.62). Combined infusion of the endothelium-dependent dilators evoked greater vasodilation than combination of either dilator with SNP (ΔFVC from first dilator, ATP + ACh: 45 ± 9 vs. SNP + ACh: 18 ± 7 and ATP + SNP: 26 ± 4 mL·min

·100 mmHg

,

< 0.05). Phenylephrine was subsequently infused to evaluate α

-adrenergic vasoconstriction. Phenylephrine elicited less vasoconstriction during infusion of ATP or ACh versus SNP (ΔFVC, -25 ± 3 and -29 ± 4 vs. -48 ± 3%;

< 0.05). The vasoconstrictor response to phenylephrine was further diminished during combined infusion of ATP + ACh (-13 ± 3%;

< 0.05 vs. ATP or ACh alone) and was less than that observed when either dilator was combined with SNP (SNP + ACh: -26 ± 3%; ATP + SNP: -31 ± 4%; both

< 0.05 vs. ATP + ACh). We conclude that endothelium-dependent agonists interact to elicit vasodilation and limit α

-adrenergic vasoconstriction in humans.

The results of this study highlight the vascular endothelium as a critical site for integration of vasomotor signals in humans. To our knowledge, this is the first study to demonstrate that combined stimulation of the endothelium with ATP and ACh results in enhanced vasodilation compared with combination of either ATP or ACh with an endothelium-independent dilator. Furthermore, we show that ATP and ACh interact to modulate α

-adrenergic vasoconstriction in human skeletal muscle in vivo.

Regulation of the acetylcholine/α7nAChR anti-inflammatory pathway in COVID-19 patients

Alice Courties, Jeremy Boussier, Jérôme Hadjadj, Nader Yatim, Laura Barnabei, Hélène Péré, David Veyer, Solen Kernéis, Nicolas Carlier, Frédéric Pène, Frédéric Rieux-Laucat, Bruno Charbit, Vincent Bondet, Darragh Duffy, Francis Berenbaum, Benjamin Terrier, Jérémie SellamPMID: 34088975 DOI: 10.1038/s41598-021-91417-7

Abstract

The cholinergic system has been proposed as a potential regulator of COVID-19-induced hypercytokinemia. We investigated whole-blood expression of cholinergic system members and correlated it with COVID-19 severity. Patients with confirmed SARS-CoV-2 infection and healthy aged-matched controls were included in this non-interventional study. A whole blood sample was drawn between 9-11 days after symptoms onset, and peripheral leukocyte phenotyping, cytokines measurement, RNA expression and plasma viral load were determined. Additionally, whole-blood expression of native alpha-7 nicotinic subunit and its negative dominant duplicate (CHRFAM7A), choline acetyltransferase and acetylcholine esterase (AchE) were determined. Thirty-seven patients with COVID-19 (10 moderate, 11 severe and 16 with critical disease) and 14 controls were included. Expression of CHRFAM7A was significantly lower in critical COVID-19 patients compared to controls. COVID-19 patients not expressing CHRFAM7A had higher levels of CRP, more extended pulmonary lesions and displayed more pronounced lymphopenia. COVID-19 patients without CHRFAM7A expression also showed increased TNF pathway expression in whole blood. AchE was also expressed in 30 COVID-19 patients and in all controls. COVID-19-induced hypercytokinemia is associated with decreased expression of the pro-inflammatory dominant negative duplicate CHRFAM7A. Expression of this duplicate might be considered before targeting the cholinergic system in COVID-19 with nicotine.Interleukin-4 Promotes Tuft Cell Differentiation and Acetylcholine Production in Intestinal Organoids of Non-Human Primate

Akihiko Inaba, Ayane Arinaga, Keisuke Tanaka, Takaho Endo, Norihito Hayatsu, Yasushi Okazaki, Takumi Yamane, Yuichi Oishi, Hiroo Imai, Ken IwatsukiPMID: 34360687 DOI: 10.3390/ijms22157921

Abstract

In the intestine, the innate immune system excludes harmful substances and invading microorganisms. Tuft cells are taste-like chemosensory cells found in the intestinal epithelium involved in the activation of group 2 innate lymphoid cells (ILC2). Although tuft cells in other tissues secrete the neurotransmitter acetylcholine (ACh), their function in the gut remains poorly understood. In this study, we investigated changes in the expression of genes and cell differentiation of the intestinal epithelium by stimulation with interleukin-4 (IL-4) or IL-13 in macaque intestinal organoids. Transcriptome analysis showed that tuft cell marker genes were highly expressed in the IL-4- and IL-13-treated groups compared with the control, and the gene expression of choline acetyltransferase (ChAT), a synthesis enzyme of ACh, was upregulated in IL-4- and IL-13-treated groups. ACh accumulation was observed in IL-4-induced organoids using high-performance liquid chromatography-mass spectrometry (HPLC/MS), and ACh strongly released granules from Paneth cells. This study is the first to demonstrate ACh upregulation by IL-4 induction in primates, suggesting that IL-4 plays a role in Paneth cell granule secretion via paracrine stimulation.Long-term cerebrovascular dysfunction in the offspring from maternal electronic cigarette use during pregnancy

E N Burrage, E Aboaziza, L Hare, S Reppert, J Moore, W T Goldsmith, E E Kelley, A Mills, D Dakhlallah, P D Chantler, I M OlfertPMID: 34170194 DOI: 10.1152/ajpheart.00206.2021

Abstract

Electronic cigarettes (E-cigs) have been promoted as harm-free or less risky than smoking, even for women during pregnancy. These claims are made largely on E-cig aerosol having fewer number of toxic chemicals compared with cigarette smoke. Given that even low levels of smoking are found to produce adverse birth outcomes, we sought to test the hypothesis that vaping during pregnancy (with or without nicotine) would not be harm-free and would result in vascular dysfunction that would be evident in offspring during adolescent and/or adult life. Pregnant female Sprague Dawley rats were exposed to E-cig aerosol (1 h/day, 5 days/wk, starting onuntil pups were weaned) using e-liquid with 0 mg/mL (E-cig0) or 18 mg/mL nicotine (E-cig18) and compared with ambient air-exposed controls. Body mass at birth and at weaning were not different between groups. Assessment of middle cerebral artery (MCA) reactivity revealed a 51%-56% reduction in endothelial-dependent dilation response to acetylcholine (ACh) for both E-cig0 and E-cig18 in 1-mo, 3-mo (adolescent), and 7-mo-old (adult) offspring (

< 0.05 compared with air, all time points). MCA responses to sodium nitroprusside (SNP) and myogenic tone were not different across groups, suggesting that endothelial-independent responses were not altered. The MCA vasoconstrictor response (5-hydroxytryptamine, 5-HT) was also not different across treatment and age groups. These data demonstrate that maternal vaping during pregnancy is not harm-free and confers significant cerebrovascular health risk/dysfunction to offspring that persists into adult life.

These data established that vaping electronic cigarettes during pregnancy, with or without nicotine, is not safe and confers significant risk potential to the cerebrovascular health of offspring in early and adult life. A key finding is that vaping without nicotine does not protect offspring from cerebrovascular dysfunction and results in the same level of cerebrovascular dysfunction (compared with maternal vaping with nicotine), indicating that the physical and/or chemical properties from the base solution (other than nicotine) are responsible for the cerebrovascular dysfunction that we observed. Listen to this article's corresponding podcast at https://ajpheart.podbean.com/e/maternal-vaping-impairs-vascular-function-in-theoffspring/.

Regulation of Immune Functions by Non-Neuronal Acetylcholine (ACh) via Muscarinic and Nicotinic ACh Receptors

Masato Mashimo, Yasuhiro Moriwaki, Hidemi Misawa, Koichiro Kawashima, Takeshi FujiiPMID: 34202925 DOI: 10.3390/ijms22136818

Abstract

Acetylcholine (ACh) is the classical neurotransmitter in the cholinergic nervous system. However, ACh is now known to regulate various immune cell functions. In fact, T cells, B cells, and macrophages all express components of the cholinergic system, including ACh, muscarinic, and nicotinic ACh receptors (mAChRs and nAChRs), choline acetyltransferase, acetylcholinesterase, and choline transporters. In this review, we will discuss the actions of ACh in the immune system. We will first briefly describe the mechanisms by which ACh is stored in and released from immune cells. We will then address Casignaling pathways activated via mAChRs and nAChRs on T cells and B cells, highlighting the importance of ACh for the function of T cells, B cells, and macrophages, as well as its impact on innate and acquired (cellular and humoral) immunity. Lastly, we will discuss the effects of two peptide ligands, secreted lymphocyte antigen-6/urokinase-type plasminogen activator receptor-related peptide-1 (SLURP-1) and hippocampal cholinergic neurostimulating peptide (HCNP), on cholinergic activity in T cells. Overall, we stress the fact that ACh does not function only as a neurotransmitter; it impacts immunity by exerting diverse effects on immune cells via mAChRs and nAChRs.

Activity of Selected Group of Monoterpenes in Alzheimer's Disease Symptoms in Experimental Model Studies-A Non-Systematic Review

Karolina Wojtunik-Kulesza, Monika Rudkowska, Kamila Kasprzak-Drozd, Anna Oniszczuk, Kinga Borowicz-ReuttPMID: 34298986 DOI: 10.3390/ijms22147366